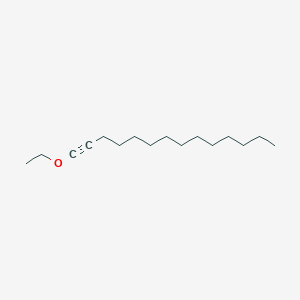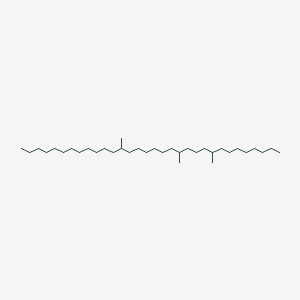
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method includes the Friedel-Crafts acylation followed by nitration and subsequent chlorination . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts to enhance the reaction efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trichlorobenzoic acids.
Reduction: Formation of trichloroanilines.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and nitrile groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Uniqueness
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile is unique due to the presence of both ethoxyethyl and dicarbonitrile groups, which are not commonly found together in similar compounds.
Properties
CAS No. |
61079-90-1 |
|---|---|
Molecular Formula |
C12H9Cl3N2O |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3,4,6-trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9Cl3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3 |
InChI Key |
KYICVDKGQZEPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=C(C(=C(C(=C1Cl)Cl)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)



![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)

![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)

